

Application Notes: Disperse Orange 25 for Dyeing Polyester Fibers

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Compound of Interest

Compound Name: Disperse orange 25

Cat. No.: B078578

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Introduction

Disperse Orange 25 (C.I. 11227) is a non-ionic mono-azo dye characterized by its red-light orange hue and low water solubility.[1][2][3] It is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, particularly polyester and its blends, from an aqueous dispersion.[1][2][4] The dye's small molecular size and lack of an ionizing group make it suitable for penetrating the tightly packed, crystalline structure of polyester fibers under high-temperature conditions.[3][5] The dyeing mechanism involves the transfer of dye molecules from the aqueous phase to the solid fiber, where they are held by weak van der Waals forces. [3][5]

Physicochemical Properties

Disperse Orange 25 is an orange powder with a stable chemical structure, making it suitable for various applications beyond textiles, including in p-type semiconductors and as a non-linear optical material.[1][2][6] Its key properties are summarized below.

Property	Value	Reference
C.I. Name	Disperse Orange 25	[1]
C.I. Number	11227	[1]
CAS Number	31482-56-1	[1][6][7]
Molecular Formula	C ₁₇ H ₁₇ N ₅ O ₂	[1][6][8]
Molecular Weight	323.35 g/mol	[1][7][8]
Chemical Class	Mono-azo	[1]
Appearance	Red-light orange uniform powder	[1][2]
Melting Point	170 °C (decomposes)	[6][7]
λ _{max}	457 nm	[7]
Solubility	Very low water solubility	[3]

Dyeing Principle on Polyester

Polyester fibers are hydrophobic and have a compact molecular structure, making them impermeable to water-soluble dyes. Disperse dyes, being non-ionic and sparingly soluble, can penetrate these fibers through a specific process. The dyeing of polyester with **Disperse Orange 25** is typically achieved via the "exhaust" or "high-temperature" method. This process involves heating the dye bath to temperatures around 130°C, which causes the amorphous regions of the polyester fibers to swell.[5][9] This thermal energy increases the kinetic energy of the dye molecules and expands the pores within the fiber structure, allowing the finely dispersed dye particles to diffuse from the aqueous medium into the fiber matrix.[3][5] The process is conducted in an acidic medium (pH 4.5-5.5) to ensure dye stability and optimal exhaustion.[9]

Fastness Properties

The fastness properties of a dye indicate its resistance to various external factors like light, washing, and rubbing. **Disperse Orange 25** generally exhibits fair to good fastness on

polyester, which can be significantly improved by proper post-treatment, such as reduction clearing, to remove surface dye particles.[3]

Fastness Property	Rating (ISO Standards)	Remarks
Light Fastness	4-5 (Fair to Good)	Varies with the depth of the shade.[3]
Wash Fastness	Good to Excellent	Significantly improved after reduction clearing.[10]
Sublimation Fastness	Moderate to Good	Dependent on the specific heat-setting conditions post-dyeing.
Crock (Rubbing) Fastness	Good	Proper clearing is essential to prevent poor rubbing fastness.

Note: Ratings are on a scale of 1 to 5 (or 1-8 for lightfastness), where higher values indicate better fastness.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes the standard laboratory procedure for dyeing a 10g sample of polyester fabric with **Disperse Orange 25** using a high-temperature, high-pressure (HTHP) dyeing apparatus.

1. Materials and Reagents:

- Polyester fabric (scoured and pre-wetted)
- **Disperse Orange 25** (dye content ~95%)[7]
- Dispersing agent (e.g., a lignosulphonate-based product)
- Acetic acid (glacial)

- Sodium hydrosulfite (Reducing agent for clearing)
- Sodium hydroxide (Caustic soda)
- Non-ionic detergent
- Distilled water

2. Equipment:

- High-temperature laboratory dyeing machine
- Analytical balance
- Beakers and graduated cylinders
- pH meter
- Stirring rods
- Drying oven

3. Procedure:

a. Pre-treatment of Fabric:

- Before dyeing, scour the polyester fabric by washing it with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities, oils, or sizes.
- Rinse the fabric thoroughly with warm and then cold water.

b. Dye Bath Preparation:

- Calculate the required amount of dye based on the desired shade depth (e.g., 1% on weight of fabric, o.w.f.). For a 10g fabric sample, this would be 0.1g of dye.
- Create a smooth paste of the weighed **Disperse Orange 25** powder with an equal amount of dispersing agent (e.g., 1 g/L) and a small amount of tepid water.[9]

- Add this paste to the main dye bath containing distilled water. The material-to-liquor ratio (MLR) is typically set between 1:10 and 1:20. For a 10g sample at 1:15, the total volume would be 150 mL.
- Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[\[9\]](#)

c. Dyeing Cycle:

- Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.[\[9\]](#)
- Seal the dyeing vessel and begin heating. Raise the temperature from 60°C to 130°C at a rate of 2-3°C per minute.[\[10\]](#)
- Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.
[\[9\]](#)
- After the dyeing time is complete, cool the bath down to 70-80°C at a rate of approximately 5°C per minute.[\[10\]](#)

d. Rinsing and Reduction Clearing:

- Remove the dyed fabric from the bath and perform a hot rinse to remove loose dye particles.
- Prepare a clearing bath containing:
 - 2 g/L Sodium Hydroxide
 - 2 g/L Sodium Hydrosulfite
 - 1 g/L Non-ionic Detergent
- Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes.[\[11\]](#) This step strips any dye adhering to the fiber surface, which is crucial for improving wash and crock fastness.
- Rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.

- Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final cold rinse.

e. Drying:

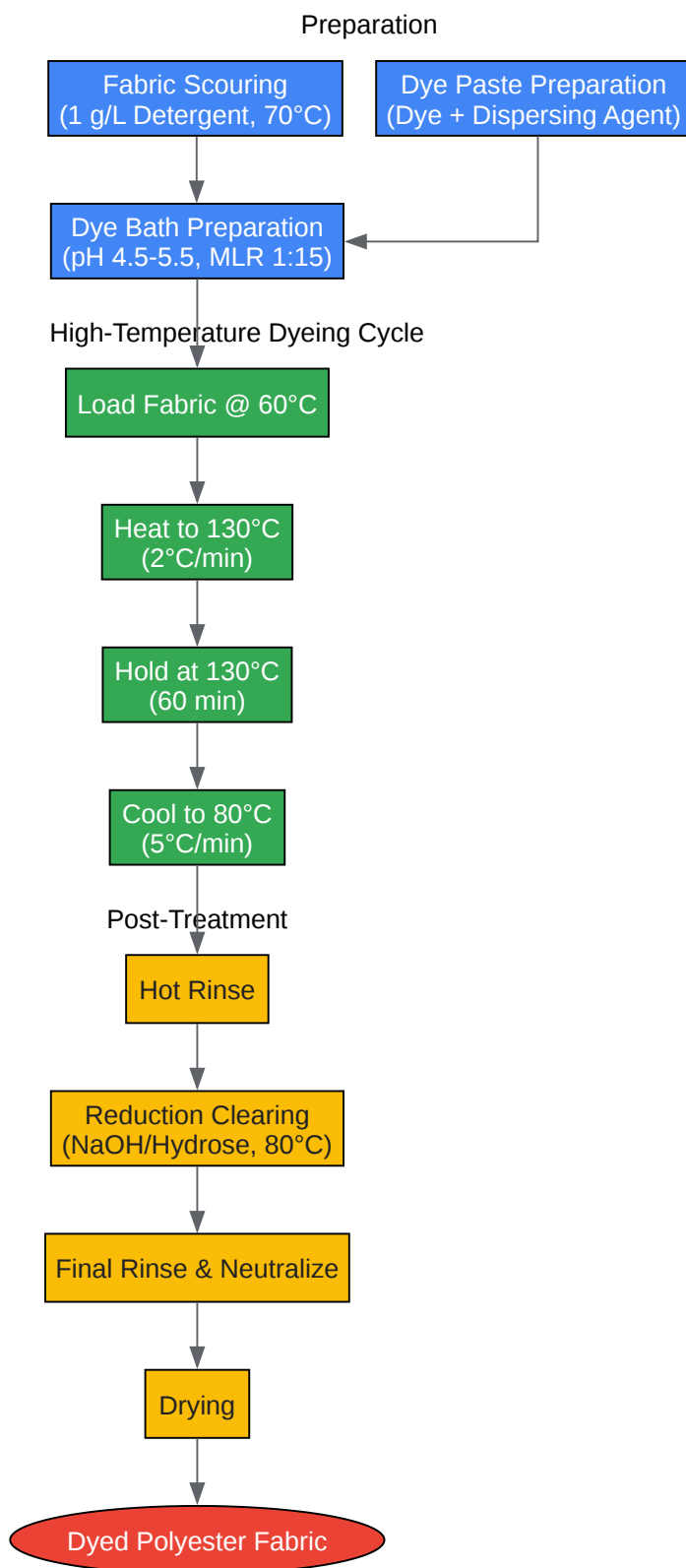
- Squeeze the excess water from the fabric and dry it in an oven or air-dry.

4. Dyeing Parameters Summary:

Parameter	Value	Purpose
Dye Concentration	1.0% o.w.f.	To achieve a standard medium shade.
Liquor Ratio (MLR)	1:15	Ratio of fabric weight to bath volume.
Dyeing Temperature	130 °C	To swell polyester fibers and diffuse dye. [5]
Dyeing Time	45-60 min	For complete dye penetration and fixation.
pH	4.5 - 5.5	Optimal range for dye stability and exhaustion. [9]
Heating Rate	2-3 °C/min	Ensures even dye uptake.
Cooling Rate	~5 °C/min	Prevents shocking and creasing of the fabric.
Reduction Clearing	70-80 °C	To remove surface dye and improve fastness. [11]

Visualizations

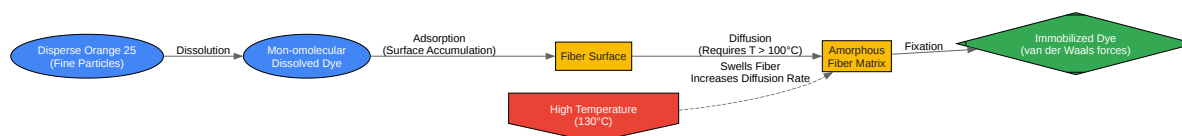
Diagram 1: Experimental Workflow



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Caption: Workflow for High-Temperature Exhaust Dyeing of Polyester.

Diagram 2: Dye-Fiber Interaction Pathway



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Caption: Logical Pathway of Disperse Dye from Bath to Polyester Fiber.

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